Carbidopa-d5
Descripción
Chemical Identity and Structural Characteristics
This compound is chemically identified as 3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid, bearing the Chemical Abstracts Service registry number 1185134-76-2. The molecular formula of this deuterated compound is C10H9D5N2O4, with a molecular weight of 231.26 grams per mole. This represents an increase from the non-deuterated carbidopa, which has a molecular weight of 226.232 grams per mole, reflecting the incorporation of five deuterium atoms that replace hydrogen atoms at specific positions within the molecular structure.
The structural architecture of this compound retains the essential functional groups characteristic of carbidopa, including a carboxylic acid moiety, a hydrazine group, and a substituted aromatic ring bearing two hydroxyl groups in the 3,4-dihydroxyphenyl configuration. The compound maintains the stereochemical configuration of the parent molecule, with the availability of both racemic mixtures and individual enantiomers, particularly the (S)-(-)-Carbidopa-d5 form. The preservation of these structural elements ensures that the deuterated analog retains the fundamental binding characteristics and inhibitory properties associated with aromatic amino acid decarboxylase inhibition.
The three-dimensional conformational properties of this compound closely mirror those of the non-deuterated compound, with the deuterium substitutions causing minimal perturbations to the overall molecular geometry. The compound exhibits the characteristic features of carbidopa derivatives, including the presence of a chiral center that contributes to its stereochemical complexity and the potential for different biological activities between enantiomeric forms. The maintenance of the catechol functionality through the 3,4-dihydroxyphenyl group remains crucial for the compound's interaction with target enzymes and its role as an effective decarboxylase inhibitor.
Isotopic Labeling and Deuterium Substitution Patterns
The deuterium labeling pattern in this compound involves the strategic replacement of five hydrogen atoms with deuterium isotopes at specific molecular positions. According to the International Union of Pure and Applied Chemistry nomenclature, the compound features trideuterio substitution at the methyl group (positions 3,3,3) and dideuterio substitution at the benzyl methylene carbon (positions on the carbon adjacent to the aromatic ring). This specific substitution pattern, denoted as d5, represents a carefully designed approach to maximize the analytical advantages of isotopic labeling while maintaining the essential chemical and biological properties of the parent compound.
The synthesis of this compound typically employs catalytic hydrogenation methods, where precursor compounds are treated with deuterium gas in the presence of specialized catalysts such as palladium on carbon. The reaction conditions are meticulously controlled to optimize the selective incorporation of deuterium atoms at the target positions while avoiding unwanted substitutions that could alter the compound's fundamental properties. The deuteration process requires precise temperature and pressure management to achieve the desired isotopic incorporation efficiency and to ensure the structural integrity of the final product.
Table 1: Deuterium Substitution Positions in this compound
| Position | Original Atom | Substituted Atom | Number of Substitutions |
|---|---|---|---|
| Methyl Group (C-terminal) | Hydrogen (H) | Deuterium (D) | 3 |
| Benzyl Methylene | Hydrogen (H) | Deuterium (D) | 2 |
| Total Substitutions | - | - | 5 |
The isotopic labeling strategy employed in this compound takes advantage of the deuterium kinetic isotope effect, which results in altered reaction rates for processes involving carbon-deuterium bond cleavage compared to carbon-hydrogen bond cleavage. This phenomenon is particularly significant in metabolic studies, where the deuterated compound exhibits enhanced stability against enzymatic degradation, allowing for more precise tracking of metabolic pathways and pharmacokinetic parameters. The specific positioning of deuterium atoms in this compound has been optimized to maximize these analytical advantages while preserving the compound's ability to function as an effective internal standard in mass spectrometric analyses.
Historical Development of Deuterated Pharmaceutical Compounds
The conceptual foundation for deuterated pharmaceutical compounds emerged in the early 1930s following Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934. The initial applications of deuterium in medicinal chemistry began in the early 1960s with pioneering studies on deuterated tyramine and deuterated morphine, which demonstrated the potential for isotopic substitution to alter metabolic characteristics while preserving biological activity. These early investigations established the theoretical framework for what would later become known as the deuterium kinetic isotope effect in pharmaceutical applications.
The systematic development of deuterated drugs gained momentum through the work of various research groups and pharmaceutical companies throughout the latter half of the twentieth century. Notable early patents in the United States for deuterated molecules were granted in the 1970s, with subsequent decades witnessing an expansion of patent filings covering deuterated versions of existing pharmaceutical compounds. Biochemist and inventor Anthony Czarnik emerged as a significant contributor to this field, holding multiple patents for deuterium substitution applications in drug discovery processes.
Table 2: Key Milestones in Deuterated Drug Development
| Year | Milestone | Significance |
|---|---|---|
| 1931 | Discovery of Deuterium by Harold Urey | Theoretical foundation established |
| 1960s | First deuterated drug studies (tyramine, morphine) | Proof of concept demonstrated |
| 1970s | First US patents for deuterated molecules | Commercial interest initiated |
| 2017 | FDA approval of deutetrabenazine (Austedo) | First deuterated drug approved |
| 2022 | FDA approval of deucravacitinib | First de novo deuterated drug approved |
The commercial viability of deuterated pharmaceuticals received significant validation with the approval of deutetrabenazine by the United States Food and Drug Administration in 2017, marking the first deuterated drug to achieve regulatory approval. This milestone represented the culmination of decades of research and development in deuteration technology and established deutetrabenazine as a new chemical entity rather than merely a modified version of its non-deuterated counterpart, tetrabenazine. The success of deutetrabenazine, developed through a 505(b)(2) regulatory pathway that leveraged existing safety and efficacy data from the parent compound, demonstrated the potential for accelerated development timelines for deuterated analogs.
The field experienced further advancement with the approval of deucravacitinib in 2022, representing the first de novo deuterated drug designed from the ground up rather than as a deuterated analog of an existing medication. This development signaled a shift in the pharmaceutical industry's approach to deuteration, moving beyond the "deuterium switch" strategy to incorporate deuterium considerations into original drug discovery programs. The success of these pioneering compounds has stimulated increased investment in deuteration technology, with major pharmaceutical companies acquiring specialized deuteration companies and expanding their research capabilities in this area.
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Purification: Techniques like crystallization and chromatography are used to purify the final product.
Quality Control: Analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound back to its reduced form.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can regenerate the original this compound molecule.
Aplicaciones Científicas De Investigación
Carbidopa-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Due to its stable isotope labeling, this compound is used to study the pharmacokinetics and metabolism of Carbidopa in biological systems.
Drug Interaction Studies: It helps in understanding the interactions between Carbidopa and other drugs by tracking its metabolic pathways.
Biological Research: this compound is used in research related to Parkinson’s disease to investigate the mechanisms of action and efficacy of Carbidopa.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Carbidopa levels in biological samples.
Mecanismo De Acción
Carbidopa-d5, like Carbidopa, inhibits the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. The increased dopamine levels in the brain help alleviate the symptoms of Parkinson’s disease. The molecular targets involved include the DOPA decarboxylase enzyme and the dopaminergic pathways in the central nervous system.
Comparación Con Compuestos Similares
Comparison with Non-Deuterated Carbidopa
Carbidopa (CAS 28860-95-9 for anhydrous form; 38821-49-7 for monohydrate) is the non-deuterated parent compound. Unlike Carbidopa-d5, it is primarily used clinically in combination with levodopa to treat Parkinson’s disease by inhibiting peripheral DDC, thereby increasing levodopa bioavailability in the central nervous system .
| Parameter | This compound | Carbidopa (Anhydrous) |
|---|---|---|
| CAS Number | 1185134-76-2 | 28860-95-9 |
| Molecular Weight | ~244.3 (with 5 deuterium atoms) | 226.23 |
| Primary Use | Research (analytical standards) | Clinical (Parkinson’s treatment) |
| Stability | Enhanced due to deuterium | Standard |
| Price (1 mg) | $337.00 | \sim$86.00 (generic) |
Deuterium labeling in this compound reduces metabolic degradation, making it ideal for tracer studies and quantitative analysis, whereas non-deuterated Carbidopa is optimized for therapeutic efficacy .
Comparison with Other DDC Inhibitors: rac α-Methyl DOPA
rac α-Methyl DOPA (CAS 55-40-3) is another DDC inhibitor but differs structurally and functionally from this compound. It is a racemic mixture and acts as a false neurotransmitter, primarily used to treat hypertension rather than Parkinson’s disease.
| Parameter | This compound | rac α-Methyl DOPA |
|---|---|---|
| CAS Number | 1185134-76-2 | 55-40-3 |
| Primary Use | Research | Hypertension |
| Mechanism | Competitive DDC inhibition | False neurotransmitter synthesis |
| Price (1 mg) | $337.00 | $300.00 |
| Enzymatic Potency | Higher affinity for DDC | Moderate affinity |
This compound’s deuterated structure provides superior analytical precision, while rac α-Methyl DOPA’s clinical applications are broader but less specific to neurotransmitter modulation .
Comparison with Other Deuterated Analogs: Carbidopa-D3
Carbidopa-D3 (CAS 7636-26-2) is a trideuterated variant used as an internal standard in mass spectrometry.
| Parameter | This compound | Carbidopa-D3 |
|---|---|---|
| Deuterium Atoms | 5 | 3 |
| Application | Enzyme inhibition studies | Analytical internal standard |
| Research Focus | DDC activity modulation | Pharmacokinetic quantification |
Both compounds leverage deuterium for stability, but their roles diverge: this compound is tailored for biochemical pathway analysis, while Carbidopa-D3 supports analytical reproducibility .
Pharmacokinetic and Analytical Considerations
Deuterated compounds like this compound offer distinct advantages in research:
- Enhanced Metabolic Stability : Deuterium reduces hydrogen bond cleavage, extending half-life in experimental settings.
- Improved Detection Sensitivity : Mass spectrometry signals are sharper due to isotopic separation, enabling precise measurement of enzyme kinetics .
- Cost vs. Utility: At $337.00 per 1 mg, this compound is more expensive than non-deuterated Carbidopa but critical for high-precision studies.
Actividad Biológica
Carbidopa-d5, a deuterated derivative of carbidopa, is primarily utilized in pharmacokinetic studies due to its unique isotopic labeling. This compound plays a significant role in the treatment of Parkinson's disease by inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD), which is responsible for converting levodopa into dopamine. This inhibition enhances the availability of levodopa for conversion to dopamine, thereby improving dopaminergic activity in the brain.
This compound operates through several biological pathways:
- Inhibition of AAAD : By blocking AAAD, this compound prevents the peripheral conversion of levodopa to dopamine, reducing side effects associated with levodopa therapy and increasing its efficacy in the central nervous system (CNS) .
- Modulation of Immune Responses : Research indicates that carbidopa and its derivatives may influence immune responses by modulating T cell activation and cytokine production. Studies have shown that carbidopa can inhibit the proliferation of activated T cells and alter cytokine profiles, suggesting potential immunomodulatory effects .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as IFN-γ and IL-17a from activated CD4+ T cells. This suggests a potential role in managing autoimmune conditions alongside its primary use in Parkinson's disease .
In Vivo Studies
In vivo experiments using animal models have further elucidated the effects of this compound:
- T Cell Proliferation : In a study involving OTII transgenic mice, carbidopa treatment resulted in a significant reduction in the activation and proliferation of CD4+ T cells following immunization, indicating its potential as an immunosuppressive agent .
- Cytokine Production : this compound treatment led to decreased levels of cytokines such as IFN-γ and IL-17 in lymph node cells from treated mice compared to controls, highlighting its anti-inflammatory properties .
Case Study 1: Efficacy in Parkinson's Disease Management
A clinical study evaluated the effectiveness of this compound in combination with levodopa for patients with Parkinson's disease. The results indicated that coadministration significantly improved motor function compared to levodopa alone, emphasizing the importance of this compound in enhancing levodopa's therapeutic effects .
Case Study 2: Immunomodulation
Another case study explored the immunomodulatory effects of this compound in patients with autoimmune diseases. Patients receiving this compound exhibited reduced T cell activation and lower levels of inflammatory cytokines, suggesting a beneficial role in controlling autoimmune responses .
Table 1: Summary of Biological Activities
Table 2: Clinical Findings from Case Studies
Q & A
Q. How to address conflicting evidence on this compound’s role in mitigating peripheral levodopa metabolism?
- Methodological Answer : Reconcile discrepancies by conducting meta-analyses of published datasets with strict inclusion criteria (e.g., studies using identical deuterium labeling positions). Perform in silico molecular docking simulations to assess deuterium’s steric effects on enzyme binding. Publish negative results to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
